REACTION_SMILES
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[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:15][CH2:16][OH:17].[CH3:18][CH2:19][O:20][CH2:21][CH3:22].[CH3:1][C:2]1([CH3:14])[CH2:3][c:4]2[c:5]([c:6]([C:9](=[O:10])[OH:11])[s:7][cH:8]2)[CH2:12][CH2:13]1.[Li:28][CH3:29].[OH:30][C:31]([CH2:32][C:33]([C:34](=[O:35])[OH:36])([CH2:37][C:38](=[O:39])[OH:40])[OH:41])=[O:42]>>[CH3:1][C:2]1([CH3:14])[CH2:3][c:4]2[c:5]([c:6]([C:9](=[O:11])[CH3:15])[s:7][cH:8]2)[CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CCc2c(csc2C(=O)O)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CC(O)(CC(=O)O)C(=O)O
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Name
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Type
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product
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Smiles
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CC(=O)c1scc2c1CCC(C)(C)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |